molecular formula C17H22N6O3 B2988310 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014031-12-9

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2988310
CAS No.: 1014031-12-9
M. Wt: 358.402
InChI Key: DNOQHZVGKVAADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the purine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce compounds with reduced functional groups. Substitution reactions can lead to a wide range of new compounds with different substituents attached to the purine core.

Scientific Research Applications

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6-dione: Lacks the oxopropyl group, which may result in different chemical and biological properties.

    8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-hydroxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains a hydroxypropyl group instead of an oxopropyl group, potentially altering its reactivity and applications.

Uniqueness

The uniqueness of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-6-11-8-12(7-2)23(19-11)16-18-14-13(20(16)4)15(25)22(9-10(3)24)17(26)21(14)5/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOQHZVGKVAADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.